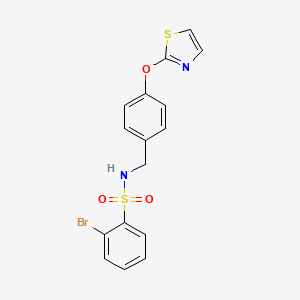

![molecular formula C23H17ClN4O3S3 B2552259 Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate CAS No. 305854-81-3](/img/structure/B2552259.png)

Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

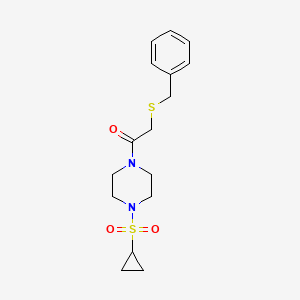

“Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, a triazole ring, a benzothiazole ring, and a thiophene ring . The compound is part of a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a phenyltriazole moiety with a pyrimidine ring . The reaction conditions and the specific reagents used can vary depending on the desired product . The synthesis process often requires careful control of reaction conditions to ensure the correct product is formed .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The structure can be determined using various techniques, such as X-ray crystallography . The compound’s structure is likely to have a significant impact on its properties and potential applications .

Chemical Reactions Analysis

This compound, like other triazole derivatives, can undergo various chemical reactions. The specific reactions it can undergo would depend on the reaction conditions and the presence of other reagents . The compound’s chemical reactivity is likely to be influenced by the presence of the various functional groups and rings in its structure .

Applications De Recherche Scientifique

Synthesis and Derivative Development

- The compound Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate is involved in the synthesis of various chemical derivatives. For instance, it is used in the creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives. These derivatives have been obtained through reactions with different arylidinemalononitrile derivatives, cyanoacrylate derivatives, and others under specific conditions. The structures of these newly synthesized compounds were confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).

Antimicrobial Activity

- Some derivatives of this compound have been studied for their antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized and screened for their antimicrobial activities. Certain derivatives were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Pharmacological Research

- The compound's derivatives have also been used in pharmacological research, such as in the study of adenosine antagonists. One study explored acylated derivatives of the 5-amino group of a related compound, CGS15943, which binds to human A3 receptors. These derivatives were examined for A3 subtype selectivity, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Kim, Ji, & Jacobson, 1996).

Chemical Transformations and Novel Synthesis

- In another study, novel transformations of the amino and carbonyl/nitrile groups in related thiophene derivatives were explored for thienopyrimidine synthesis. This research provided insights into the synthesis of new ring systems and anionic domino reactions involving activated acetonitriles (Pokhodylo et al., 2010).

Propriétés

IUPAC Name |

ethyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O3S3/c1-2-31-21(30)18-17(13-8-4-3-5-9-13)19(24)34-20(18)25-16(29)12-32-22-26-27-23-28(22)14-10-6-7-11-15(14)33-23/h3-11H,2,12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJVGWRJBSKOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)